Technical Guide: Synthesis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone
Technical Guide: Synthesis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone
Executive Summary & Scientific Context
This technical guide details the synthesis of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (CAS: 13025-99-5), a Schiff base derivative formed by the condensation of Isoniazid (INH) and 4-Pyridinecarboxaldehyde.[1]
While Isoniazid remains a frontline anti-tubercular agent, its hydrazone derivatives have garnered significant attention for three primary applications:
-
Metal Chelation & MOFs: The molecule acts as a versatile bridging ligand (N,O-donor) in the construction of Metal-Organic Frameworks (MOFs), particularly with transition metals like Cd(II) and Zn(II).[1]
-
Pharmaceutical Prodrug Design: Hydrazone formation masks the free hydrazine group, potentially altering lipophilicity and metabolic stability (e.g., reducing acetylation rates by NAT2 enzymes).[1]
-
Iron Chelation: Structural analogues (like Pyridoxal Isonicotinoyl Hydrazone, PIH) are potent iron chelators; this specific derivative shares the core pharmacophore.[1]
This protocol utilizes a nucleophilic addition-elimination pathway driven by acid catalysis and thermodynamic precipitation.[1]
Reaction Mechanism & Chemical Logic
The synthesis is a classic condensation reaction between a carbonyl compound (aldehyde) and a nucleophilic hydrazine derivative.[1]
The Pathway[1][2][3]
-
Activation: The carbonyl oxygen of 4-pyridinecarboxaldehyde is protonated (or hydrogen-bonded) by the solvent/catalyst, increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: The terminal amino group (
) of Isoniazid attacks the carbonyl carbon.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Proton Transfer: A rapid proton transfer occurs, forming a hemiaminal intermediate (unstable).[1]
-
Dehydration (Elimination): The hydroxyl group is protonated and leaves as water (
), resulting in the formation of the C=N double bond (imine/hydrazone linkage).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Mechanistic Visualization
Caption: Logical flow of the acid-catalyzed condensation mechanism.
Materials & Safety Profile
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Safety Note |
| Isonicotinic acid hydrazide (INH) | 137.14 | 1.0 | Nucleophile | Toxic if swallowed; hepatotoxic. |
| 4-Pyridinecarboxaldehyde | 107.11 | 1.0 | Electrophile | Air-sensitive; store under inert gas.[1] Irritant. |
| Ethanol (Absolute) | 46.07 | Solvent | Medium | Flammable.[1] |
| Glacial Acetic Acid | 60.05 | Cat.[1] | Catalyst | Corrosive.[1] |
Critical Safety Directives
-
Inhalation Risk: 4-Pyridinecarboxaldehyde has a pungent odor and can cause respiratory irritation.[1] All weighing and transfers must occur inside a fume hood.[1]
-
INH Toxicity: Isoniazid is a potent drug.[1][2][3] Wear double nitrile gloves to prevent transdermal absorption.[1]
Experimental Protocol
Standard Synthesis Workflow
This protocol is scaled for 20 mmol , yielding approximately 4.0 grams of product.[1]
Step 1: Preparation of Reactants
-
In a 100 mL Round Bottom Flask (RBF), dissolve 2.74 g (20 mmol) of Isonicotinic acid hydrazide in 30 mL of absolute ethanol.
-
Note: Mild heating (40°C) may be required to fully dissolve the INH.[1]
-
-
In a separate beaker, dilute 2.14 g (20 mmol) of 4-Pyridinecarboxaldehyde in 20 mL of absolute ethanol.
Step 2: Condensation [4]
-
Add the aldehyde solution dropwise to the INH solution in the RBF while stirring magnetically.
-
Add 3-5 drops of Glacial Acetic Acid.
-
Expert Insight: While the reaction proceeds without acid, the catalyst accelerates the rate-limiting dehydration step and ensures high yields.[1]
-
-
Equip the flask with a reflux condenser.[1]
-
Heat the mixture to Reflux (approx. 78-80°C) for 4 to 6 hours .
-
Observation: A white to off-white precipitate often begins to form within the first hour, indicating product formation (the product is less soluble in hot ethanol than the starting materials).[1]
-
Step 3: Workup & Isolation
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Place the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.
-
Filter the solid using vacuum filtration (Buchner funnel).[1]
-
Wash: Rinse the filter cake with 2 x 10 mL of cold ethanol followed by 10 mL of diethyl ether (to facilitate drying).
-
Dry: Dry the solid in a vacuum oven at 60°C for 4 hours.
Purification (Recrystallization)
If the melting point range is broad (>2°C), recrystallization is necessary.[1]
-
Dissolve the crude solid in a minimum amount of boiling ethanol (or a 9:1 Ethanol:Water mixture).[1]
-
Hot filter if there are insoluble impurities.[1]
-
Allow to cool slowly to induce crystallization.[1]
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must meet the following criteria.
Quantitative Data Table
| Property | Expected Value | Method of Verification |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 85% - 92% | Gravimetric Analysis |
| Melting Point | 246 - 247 °C | Capillary Melting Point Apparatus |
| Solubility | Soluble in DMSO, DMF; Poor in Water, EtOH | Solubility Test |
Spectroscopic Validation[1]
-
IR Spectroscopy (KBr): Look for the disappearance of the carbonyl peak of the aldehyde and the appearance of the C=N imine stretch around 1600-1620 cm⁻¹ .[1] The Amide C=O stretch should appear around 1660-1680 cm⁻¹.[1]
-
¹H NMR (DMSO-d₆):
-
Imine Proton (-N=CH-): A distinct singlet typically shifted downfield (approx.[1] 8.5 - 8.8 ppm ).[1]
-
Amide Proton (-NH-): A broad singlet very far downfield (approx.[1] 12.0 - 12.3 ppm ), disappearing upon D₂O exchange.[1]
-
Aromatic Protons: Two sets of doublets for each pyridine ring (total 8 protons) in the aromatic region (7.5 - 8.9 ppm).[1]
-
Troubleshooting & Optimization
Problem: Low Yield or No Precipitate
-
Cause: Excess solvent keeping the product in solution.[1]
-
Fix: Reduce ethanol volume by rotary evaporation until turbidity appears, then cool.
-
Cause: Incomplete reaction.
-
Fix: Check TLC (Mobile phase: Methanol/DCM 1:9).[1] If starting material remains, extend reflux time or add more acetic acid.[1]
Problem: Colored Product (Yellow/Brown)
-
Cause: Oxidation of 4-Pyridinecarboxaldehyde prior to reaction.[1]
-
Fix: Distill the aldehyde starting material if it is dark brown before use.[1] Alternatively, perform recrystallization with activated charcoal.[1]
Problem: Broad Melting Point
-
Cause: Trapped solvent or unreacted hydrazide.[1]
-
Fix: Ensure the product is dried thoroughly in a vacuum oven.[1] The lattice of these hydrazones can trap ethanol.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5469567, 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone. Retrieved from [Link][1]
Sources
- 1. 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone | C12H10N4O | CID 5469567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone|CAS 13025-99-5 [benchchem.com]
